Temazepam sulfate is a pharmaceutical compound primarily used for its sedative and hypnotic properties. It is classified as a benzodiazepine, which are a group of medications known for their effectiveness in treating anxiety, insomnia, and other related disorders. Temazepam sulfate is derived from temazepam, a medication that enhances the action of gamma-aminobutyric acid at the GABA_A receptor, leading to increased neuronal inhibition and sedation.
Temazepam sulfate is synthesized from temazepam through the reaction with sulfuric acid, resulting in the formation of the sulfate salt. The compound is categorized under the benzodiazepine class due to its chemical structure and pharmacological effects. Its chemical formula is and it has a molecular weight of 398.8 g/mol.
The synthesis of temazepam sulfate involves several key steps:
Industrial production typically employs high-pressure reactors under controlled temperature conditions to optimize yield and purity. Purification methods such as crystallization and filtration are utilized to isolate the final product.
Temazepam sulfate has a complex molecular structure characterized by its benzodiazepine core, which includes:
The detailed structural data includes:
Temazepam sulfate can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure specificity and high yield, with common reagents including oxidizing agents, reducing agents, and halogenating agents .
Temazepam sulfate functions primarily by enhancing GABA_A receptor activity, which leads to:
This mechanism results in its sedative effects, making it effective for treating insomnia and anxiety disorders .
Temazepam sulfate exhibits distinct physical and chemical properties:
Relevant data includes melting point ranges, solubility profiles in various solvents, and stability under different pH conditions .
Temazepam sulfate has several applications across different fields:
Temazepam (chemical name: 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) was first synthesized in 1962 by the Swiss pharmaceutical company Hoffmann-La Roche as part of their benzodiazepine development program [1] [5]. The compound emerged from systematic modifications of the diazepam molecular structure, specifically through hydroxylation at the C3 position. This modification aimed to enhance metabolic stability while retaining hypnotic efficacy [3].
The initial U.S. patent (US Patent 3,123,529) was filed in 1964 and granted in 1965, claiming the compound’s synthesis pathway and its unique crystalline form [1]. Key intellectual property milestones included:
Table 1: Key Patents for Temazepam (1964–1965)
Patent Number | Jurisdiction | Focus | Assignee |
---|---|---|---|
US 3,123,529 | United States | Compound synthesis | Hoffmann-La Roche |
CH 402,141 | Switzerland | Crystallization methods | Hoffmann-La Roche |
GB 997,399 | United Kingdom | Pharmaceutical compositions | Hoffmann-La Roche |
Early pharmacological studies confirmed temazepam’s selective affinity for γ-aminobutyric acid type A (GABA-A) receptor subunits, particularly α1, which underpinned its sedative-hypnotic effects without significant accumulation risk [3] [5].
By the late 1970s, temazepam was integrated into military medical protocols due to its pharmacokinetic profile. The U.S. Air Force designated it as an official "no-go pill" to facilitate sleep in aviators and special-operations personnel during mission-critical rest periods [1] [6]. Selection criteria emphasized:
A 2019 Military Health System study confirmed temazepam’s prevalence in active-duty service members (ADSM), where it comprised 12% of sedative-hypnotic prescriptions (2009–2015). This was attributed to its reliability in high-stress environments like combat deployments [6].
Table 2: Military Hypnotics Comparison (1980s–2000s)
Agent | Recovery Period | Peak Adoption Era | Primary Use Case |
---|---|---|---|
Temazepam | 12 hours | 1980s–1990s | Pre-mission sleep |
Zolpidem | 8 hours | 2000s–Present | Short-duration rest |
Zaleplon | 4 hours | 2000s–Present | Mid-mission sleep reset |
Temazepam received U.S. Food and Drug Administration (FDA) approval in 1981 under the brand name Restoril® after rigorous review of clinical data [3] [7]. The approval process reflected evolving regulatory standards for hypnotics:
The approval coincided with new FDA guidelines requiring polysomnographic validation of hypnotic claims and post-marketing surveillance for abuse potential—a framework later applied to all benzodiazepines [5] [7]. Post-1981 prescription trends showed a decline in temazepam use as newer agents (e.g., zolpidem) gained prominence, though it retained niche applications in circadian rhythm disruption [3] [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0